2-Fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide
Description
2-Fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluoro group and an oxazolylmethylamino moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-3-4-14-19-9(2)13(21-14)8-18-10-5-6-11(15(17)20)12(16)7-10/h5-7,18H,3-4,8H2,1-2H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAOKKXCRSVICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(O1)CNC2=CC(=C(C=C2)C(=O)N)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Substitution Reaction: The fluoro group is introduced to the benzamide core through a nucleophilic aromatic substitution reaction using a suitable fluorinating agent.
Coupling Reaction: The oxazolylmethylamino moiety is then coupled to the benzamide core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-Fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-aminobenzamide: Shares the fluoro-substituted benzamide core but lacks the oxazolylmethylamino moiety.
4-[(4-Methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide: Similar structure but without the fluoro group.
Uniqueness
2-Fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide is unique due to the combination of the fluoro group and the oxazolylmethylamino moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
